1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)-
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Overview
Description
1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
The synthesis of 1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one typically involves the following steps:
Chemical Reactions Analysis
1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is also studied for its potential use in the synthesis of other valuable chemicals and intermediates in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one can be compared with other similar compounds:
1-(3-(4-Nitro-phenyl)-4,5-dihydro-isoxazol-5-yl)-propan-1-ol: This compound has a similar isoxazole ring structure but differs in its functional groups, leading to different chemical and biological properties.
3-(3-Phenylisoxazol-5-yl)propan-1-ol:
Properties
CAS No. |
14659-66-6 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO2/c1-2-11(14)12-8-10(13-15-12)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI Key |
SGBCHKMEJQMRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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